2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid” is a chemical compound with the CAS Number: 940458-57-1. Its molecular formula is C23H20N2O4 and it has a molecular weight of 388.42 . It is a product for proteomics research .
Molecular Structure Analysis
The InChI code of the compound is 1S/C23H20N2O4/c1-2-25(18-11-4-3-5-12-18)22(27)16-9-8-10-17(15-16)24-21(26)19-13-6-7-14-20(19)23(28)29/h3-15H,2H2,1H3,(H,24,26)(H,28,29). The InChI key is FKVLIRHNCKMGLH-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the compound .Physical and Chemical Properties Analysis
The compound has a molecular weight of 388.42 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Hydration and Structural Analysis
Research on the hydration of aniline and benzoic acid provides insights into the structural aspects of similar compounds in water. For instance, the hydration shell of aniline and benzoic acid, as well as the formation of hydrogen bonds, offer valuable information for understanding how such functional groups interact with water molecules. This knowledge is crucial for applications in solvent dynamics and drug delivery systems where hydration plays a significant role (Fedotova & Kruchinin, 2013).
Catalysis and Synthesis
The carbonylation of nitrobenzene to methyl phenylcarbamate, catalyzed by palladium-phenanthroline complexes, demonstrates the role of aniline and carboxylic acid derivatives in catalytic processes. This research highlights the importance of combining acidic and amino functions in one molecule for increased activity, which can be relevant for developing more efficient catalytic systems in organic synthesis (Gasperini et al., 2003).
Molecular Interaction Studies
The study of self-association and hydrogen bonding interactions in dibenzothiophene derivatives, which share structural similarities with the target compound, sheds light on the self-assembly processes and molecular interactions critical in materials science and supramolecular chemistry. These insights are foundational for the development of new materials with tailored properties (Bian et al., 2015).
Chemical Shift and Substituent Effects
Investigations into the effects of substituents on chemical shifts in NMR spectra of benzoic acids and anilides contribute to a deeper understanding of electronic effects in complex molecules. This knowledge is critical for structural elucidation and the development of NMR spectroscopy as a tool in chemical analysis and drug design (Kulhanek, Pytela, & Lyčka, 2000).
Safety and Hazards
Properties
IUPAC Name |
2-[[3-[ethyl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-25(18-11-4-3-5-12-18)22(27)16-9-8-10-17(15-16)24-21(26)19-13-6-7-14-20(19)23(28)29/h3-15H,2H2,1H3,(H,24,26)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLIRHNCKMGLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.